molecular formula C13H19F2NO3 B13489938 Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13489938
M. Wt: 275.29 g/mol
InChI Key: VWJQQWWYUYEWEW-UHFFFAOYSA-N
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Description

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, two fluorine atoms, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar in structure but lacks the fluorine atoms.

    Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Contains a hydroxyl group instead of the ketone group.

    Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar but with different substituents on the bicyclic core.

Uniqueness

The presence of two fluorine atoms and a ketone group in tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[331]nonane-3-carboxylate makes it unique compared to its analogs

Properties

Molecular Formula

C13H19F2NO3

Molecular Weight

275.29 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H19F2NO3/c1-12(2,3)19-11(18)16-6-8-4-13(14,15)5-9(7-16)10(8)17/h8-9H,4-7H2,1-3H3

InChI Key

VWJQQWWYUYEWEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)(F)F

Origin of Product

United States

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